molecular formula C13H21Cl3N2 B3008418 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266694-48-7

1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride

Cat. No. B3008418
CAS RN: 1266694-48-7
M. Wt: 311.68
InChI Key: YRHPWMUAECGTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride" is a derivative of piperazine, which is a class of organic compounds that have been extensively studied for their potential pharmacological properties. Piperazine derivatives are known for their diverse biological activities, including antihypertensive, diuretic, and anticancer effects . They are also of interest in forensic science due to their presence in seized samples as synthetic drugs with hallucinogenic effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, 1-(3-chlorophenyl)piperazine can be synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield the desired hydrochloride salt . Another method involves the reductive amination of 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol . These methods demonstrate the versatility of synthetic approaches to obtain piperazine derivatives with specific substitutions that may confer desired biological properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. X-ray crystallography and spectral data analysis are commonly used to determine the precise structure of these compounds . For example, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallizes in the monoclinic crystal system and has been characterized using single crystal analysis . Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, can also provide insights into the structural and electronic properties of these molecules .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to their functional groups. The presence of chlorophenyl groups can lead to reactions such as alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . These reactions are crucial for modifying the structure of piperazine derivatives to enhance their biological activity or to create new compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The electrochemical properties of these compounds are of particular interest in forensic science for the detection of synthetic drugs. For example, 1-(3-chlorophenyl)piperazine shows an irreversible electrochemical oxidation process, which can be exploited for rapid and simple screening in forensic samples . The biological properties, such as anticancer and antituberculosis activities, are also significant, with some derivatives showing promising results in vitro .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperazine Derivatives Several studies focus on the synthesis of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride and related compounds. Mai (2005) described the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride with an overall yield of 45.7% (Mai, 2005). Additionally, Ning-wei (2006) explored two synthetic methods for 1-(2,3-dichlorophenyl)piperazine, a related compound, discussing the factors influencing the reactions and confirming the structure of the compound (Li Ning-wei, 2006).

Molecular and Structural Insights The structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were extensively studied, revealing its crystal system and point group. Theoretical calculations at the DFT/B3LYP/6-311G (d,p) level provided insights into its structural and electronic characteristics. Molecular electrostatic potential surface, frontier orbital analysis, and vibrational analysis were conducted, offering a comprehensive understanding of the compound's properties (Bhat et al., 2018).

Biological and Pharmacological Applications

Anticancer Potential Several studies have indicated the potential anticancer properties of piperazine derivatives. For instance, Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety and investigated their anticancer activities against MCF-7 breast cancer cells, identifying promising antiproliferative agents (Yurttaş et al., 2014). Hakobyan et al. (2020) also explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, studying their effect on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Antimicrobial Activity Patil et al. (2021) synthesized two series of new piperazine and triazolo-pyrazine derivatives, evaluating their antimicrobial activity against bacterial and fungal strains. The study disclosed that certain compounds exhibited superior antimicrobial activity, providing valuable insights for developing more potent antimicrobials (Patil et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-[3-(3-Chlorophenyl)propyl]piperazine dihydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the general functioning of the body .

Mode of Action

This compound acts as an agonist at the 5-HT2CR . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of second messengers . This activation can lead to various physiological responses, including mood regulation, appetite control, and the release of various neurotransmitters .

Biochemical Pathways

Upon activation of the 5-HT2CR, this compound can influence several biochemical pathways. These include pathways involved in the release of neurotransmitters, regulation of mood, and control of appetite . The exact downstream effects can vary depending on the specific cellular context and the presence of other signaling molecules .

Pharmacokinetics

As a metabolite of the antidepressant drug trazodone , it is likely that it shares some pharmacokinetic properties with this parent compound.

Result of Action

The activation of the 5-HT2CR by this compound can lead to a variety of cellular and molecular effects. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that it may have potential applications in the treatment of conditions related to appetite and weight control .

properties

IUPAC Name

1-[3-(3-chlorophenyl)propyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c14-13-5-1-3-12(11-13)4-2-8-16-9-6-15-7-10-16;;/h1,3,5,11,15H,2,4,6-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHPWMUAECGTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.